molecular formula C10H20ClN B8623494 1-(3-Chloropropyl)perhydroazocine

1-(3-Chloropropyl)perhydroazocine

Cat. No.: B8623494
M. Wt: 189.72 g/mol
InChI Key: BEALZAGHRIUTGV-UHFFFAOYSA-N
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Description

The 3-chloropropyl group (-CH₂CH₂CH₂Cl) is a versatile alkylating agent widely used in medicinal and synthetic chemistry. These derivatives are critical intermediates in drug synthesis, enzyme inhibitors, and structural studies . This article focuses on comparing these well-characterized analogs to elucidate their structural, synthetic, and functional differences.

Properties

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

1-(3-chloropropyl)azocane

InChI

InChI=1S/C10H20ClN/c11-7-6-10-12-8-4-2-1-3-5-9-12/h1-10H2

InChI Key

BEALZAGHRIUTGV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives
  • 1-(3-Chloropropyl)piperidine (): Structure: Six-membered saturated ring with a basic nitrogen. Synthesis: Reacted with indenoisoquinoline under K₂CO₃/DMF at 90°C for 23 hours to yield Top1 inhibitors (+++ activity) . Applications: Used in anticancer agents due to strong Top1 inhibition .
  • 1-(3-Chloropropyl)pyrrolidine ():

    • Structure : Five-membered saturated ring with less steric bulk than piperidine.
    • Synthesis : Similar conditions (K₂CO₃/DMF, 90°C, 19 hours) but yields Top1 inhibitors with reduced activity (++), highlighting the impact of ring size on bioactivity .
    • Applications : Intermediate in pharmaceuticals; commercially available as a hydrochloride salt .
Piperazine Derivatives
  • 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine ():
    • Structure : Six-membered ring with two nitrogen atoms; dual chloro-substituents enhance reactivity.
    • Synthesis : Microwave-assisted synthesis achieves 88% yield in 40 seconds, outperforming conventional methods .
    • Applications : Key intermediate for trazodone impurities and serotonin receptor ligands .
Imidazole and Triazole Derivatives
  • 1-(3-Chloropropyl)-2-methyl-5-nitroimidazole ():
    • Structure : Aromatic five-membered ring with nitro and methyl groups.
    • Synthesis : Alkylation of imidazole precursors yields derivatives with antiprotozoic and antibacterial activity .
  • 1-(3-Chloropropyl)-1H-1,2,4-triazole ():
    • Structure : Triazole ring with three nitrogen atoms.
    • Applications : Anti-HIV and antimicrobial agents due to nitrogen-rich pharmacophores .
Carborane Derivatives
  • 1-(3-Chloropropyl)-o-carborane ():
    • Structure : Icosahedral C₂B₁₀ cluster with a 3-chloropropyl chain.
    • Synthesis : Lithio-carborane reactions yield chloropropyl-substituted clusters with elongated C-C bonds (1.628–1.672 Å), influenced by steric effects .
    • Applications : Structural models for boron neutron capture therapy (BNCT) due to thermal stability .

Key Comparative Insights

Ring Size and Bioactivity :

  • Piperidine derivatives (6-membered) exhibit stronger Top1 inhibition than pyrrolidine (5-membered), likely due to enhanced binding from reduced ring strain .
  • Piperazine derivatives, with two nitrogen atoms, enable diverse substitution patterns for CNS drug design .

Synthetic Efficiency :

  • Microwave synthesis of piperazine derivatives (88% yield in 40 seconds) outperforms traditional methods (60% in 7 hours), emphasizing modern techniques' advantages .

Pharmacological Versatility :

  • Imidazole/triazole derivatives leverage nitrogen-rich rings for antimicrobial and anti-HIV activity, while nitro groups enhance antiprotozoic efficacy .

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